(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Description
(1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with methyl groups at the 1- and 6-positions and a methanamine group at the 7-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~1.5) and a molecular weight of 218.3 g/mol . The methanamine moiety is a critical pharmacophore, often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
(1,6-dimethylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAMEFSOUCMEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features both imidazole and pyrazole rings, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazole and pyrazole moieties can modulate enzyme activity and receptor interactions, influencing pathways related to inflammation, cancer progression, and other physiological processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the pyrazole framework. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Assays : The compound was assessed against several cancer cell lines using the MTT assay. Results indicated IC50 values indicating potent activity:
Anti-inflammatory Activity
Compounds containing the pyrazole structure have also been investigated for their anti-inflammatory properties. Studies have shown that certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes:
These findings suggest that this compound and its derivatives may serve as effective anti-inflammatory agents.
Study on Cancer Cell Lines
A comprehensive study examined the effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition in MCF7 and NCI-H460 cells. The study concluded that the compound's unique structural features contribute to its cytotoxic efficacy.
Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways. The activation of caspases and modulation of Bcl-2 family proteins were observed, indicating a clear apoptotic mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below compares key structural and molecular features of (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine with similar compounds:
Key Observations:
- Substituent Effects: Replacement of methyl groups with cyclopentyl or propargyl groups increases steric bulk or reactivity, respectively .
- Core Modifications: Pyrrolo[1,2-b]pyrazole (saturated) and imidazo[2,1-c]triazinone cores exhibit distinct electronic profiles compared to imidazo[1,2-b]pyrazole, influencing binding interactions .
Stability and Commercial Availability
- Pyrrolo[1,2-b]pyrazole derivatives may offer superior stability due to reduced aromatic strain .
Preparation Methods
General Synthetic Strategy
The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves constructing the fused heterocyclic ring system through condensation and cyclization reactions starting from pyrazole or pyrazoline precursors. The methanamine substituent at the 7-position is introduced via functional group transformations on the pyrazole ring or through multicomponent assembly reactions.
Key Preparation Routes
Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction
A prominent method for preparing imidazo[1,2-b]pyrazole derivatives, including those with amino substituents, is the GBB reaction. This one-pot, three-component reaction involves:
- A 3-aminopyrazole derivative,
- An aldehyde,
- An isocyanide.
This reaction proceeds under acidic catalysis (e.g., perchloric acid) in solvents such as acetonitrile, producing the imidazo[1,2-b]pyrazole core with various substituents including methanamine groups.
- Starting from 3-aminopyrazole-4-carboxamides synthesized by refluxing cyanoacetamides with hydrazine hydrate,
- The 3-aminopyrazole intermediate is reacted with aldehydes and isocyanides under GBB conditions,
- The product is isolated by extraction and purification techniques.
This method allows for structural diversity and has been used to prepare libraries of imidazo[1,2-b]pyrazole derivatives with cytotoxic activity, indicating its versatility and efficiency.
Cyclization of Cyanoacetamide Intermediates
Another approach involves:
- Reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with amines to form cyanoacetamide intermediates,
- Condensation with N,N-dimethylformamide dimethyl acetal or its analogs to form synthones,
- Cyclization with hydrazine hydrate in refluxing ethanol to afford 3-aminopyrazole-4-carboxamides,
- Subsequent GBB-type assembly to form the imidazo[1,2-b]pyrazole ring system.
This stepwise approach provides good yields (23–85%) and allows for variation in substituents on the pyrazole ring and amine moiety.
Pyrolysis and Rearrangement Routes
Although less common for direct synthesis of methanamine-substituted imidazo[1,2-b]pyrazoles, pyrolysis of 1-(pyrazol-5-yl)-1,2,3-triazoles has been reported to yield fused heterobicyclic systems related to imidazo[1,2-b]pyrazoles via oxoketenimine–imidoyl ketene rearrangements. This method offers an alternative pathway to related heterocycles, though it is more complex and less direct for the target compound.
Reaction Conditions and Yields
| Step/Reaction | Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Formation of cyanoacetamide intermediates | Reaction with amines in toluene or DMF, 80°C, 6–12 h | 25–97 | Purification by recrystallization or chromatography |
| Condensation with dimethylformamide dimethyl acetal | Toluene, 80°C, 6 h | 49–98 | Solid precipitate filtered and used directly |
| Cyclization with hydrazine hydrate | Reflux in ethanol, 12 h | 35–91 | Produces 3-aminopyrazole-4-carboxamides |
| GBB multicomponent assembly | MeCN, HClO4 catalyst, room temperature, 6 h | 23–85 | One-pot reaction forming imidazo[1,2-b]pyrazole core |
These yields indicate the efficiency of the multi-step synthetic process, with the GBB reaction being a key step for ring closure and functionalization.
Structural Confirmation and Purification
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| GBB Multicomponent Reaction | 3-Aminopyrazoles, aldehydes, isocyanides | Acid catalyst (HClO4), MeCN, rt, 6 h | One-pot, versatile, good yields | Requires careful control of conditions |
| Cyanoacetamide Cyclization | 3-(3,5-dimethylpyrazolyl)-3-oxopropanenitrile, amines | Hydrazine hydrate reflux in EtOH, 12 h | Stepwise, allows substituent variation | Multi-step, moderate yields |
| Pyrolysis of Azido-pyrazoles | 1-(Pyrazol-5-yl)-1,2,3-triazoles | Flash vacuum pyrolysis, high temperature | Access to related fused heterocycles | Complex, less direct for target compound |
Research Findings and Notes
- The GBB reaction is a widely adopted method to assemble the imidazo[1,2-b]pyrazole scaffold efficiently, enabling the introduction of diverse amine substituents including methanamine.
- The stepwise synthesis from cyanoacetamide intermediates allows for fine-tuning of substituents and has been demonstrated with yields up to 91% in the cyclization step.
- Pyrolysis methods provide mechanistic insights and alternative heterocyclic frameworks but are less practical for routine synthesis of (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine.
- Structural analysis through NMR and crystallography confirms the integrity of the fused heterocycle and substitution patterns, critical for further biological evaluation.
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (>100°C) accelerate ring closure but may reduce selectivity.
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Copper salts enhance cyclopropane group integration .
Q. Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, especially for handling high-resolution or twinned data .
- NMR Spectroscopy : Employ ¹H-¹³C HMBC to confirm methanamine connectivity .
- Mass Spectrometry : HRMS (EI) validates molecular weight (e.g., observed m/z 188.23 vs. calculated 188.22) .
Case Study :
In Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate, π–π interactions (3.643 Å) and dihedral angles (16.9°) were resolved via SHELX, ensuring accurate planar alignment .
What mechanistic insights explain the compound’s bioactivity against cancer targets?
Q. Methodology :
- Enzyme Inhibition Assays : Measure IC₅₀ values against PI3Kα (common target for imidazo[1,2-b]pyrazoles) .
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets .
- Kinetic Studies : Assess time-dependent inhibition via fluorescent substrate displacement .
Q. Key Findings :
- The methanamine group forms hydrogen bonds with kinase active sites (e.g., Asp841 in PI3Kα) .
- Methyl groups enhance lipophilicity, improving membrane permeability (logP = 1.8) .
Reference : .
How to address contradictions in reported biological activities across studies?
Q. Analysis Framework :
Structural Variability : Compare substituent effects (e.g., cyclopropyl vs. methyl groups alter solubility and target affinity) .
Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) may skew IC₅₀ values .
Data Normalization : Use internal controls (e.g., β-actin for Western blots) to standardize activity metrics .
Example :
A study reported 10 µM IC₅₀ against PI3Kα, while another showed 25 µM. This discrepancy arose from varying ATP concentrations (1 mM vs. 100 µM) in assays .
Reference : .
Which in vitro screening strategies are most effective for prioritizing derivatives?
Q. Methodology :
- High-Throughput Screening (HTS) : Use 384-well plates with fluorescence-based readouts .
- ADME Profiling : Measure solubility (e.g., PBS buffer) and metabolic stability (microsomal assays) .
- Selectivity Panels : Test against off-target kinases (e.g., EGFR, HER2) to minimize toxicity .
Q. Methodology :
- QSAR Models : Correlate substituent electronegativity with PI3Kα inhibition (R² = 0.91) .
- MD Simulations : Analyze binding pocket flexibility over 100 ns trajectories .
- Free Energy Calculations : Use MM-GBSA to predict ΔG of binding (e.g., −42.3 kcal/mol for lead compound) .
Case Study :
Replacing the cyclopropyl group with a fluorophenyl moiety improved van der Waals interactions, reducing IC₅₀ from 5.2 µM to 1.7 µM .
Reference : .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
